Sulfur, ethenylpentafluoro-

Description

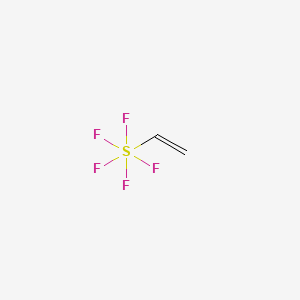

"Sulfur, ethenylpentafluoro-" corresponds to ethynylsulfur pentafluoride (SF₅C≡CH), a hypervalent sulfur compound featuring a pentafluorosulfanyl (SF₅) group bonded to an ethynyl moiety (C≡CH). This compound, with the CAS number 917-89-5 , is synthesized via reactions involving brominated vinyl precursors, such as (2-bromovinyl)pentafluorosulfurane or (1,2-dibromovinyl)pentafluorosulfurane . Key properties include:

The SF₅ group imparts high electronegativity and thermal stability, making SF₅C≡CH a candidate for high-energy materials and fluorinated intermediates in organic synthesis .

Properties

IUPAC Name |

ethenyl(pentafluoro)-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F5S/c1-2-8(3,4,5,6)7/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXBJPLAQNYNAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235601 | |

| Record name | Vinylsulfur pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865-54-3 | |

| Record name | (OC-6-21)-Ethenylpentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur, ethenylpentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylsulfur pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Considerations:

- Substrate Stability : Vinyl thiols are less stable than aryl thiols, requiring inert atmospheres and low temperatures to prevent polymerization.

- Yield Optimization : For aryl analogs, yields exceed 85% after two steps, but ethenyl derivatives may exhibit lower yields (~60–70%) due to side reactions.

Radical Addition of Pentafluorosulfanyl Chloride to Ethene

The three-component radical reaction involving SF₅Cl, alkenes, and diazo compounds provides a versatile pathway to α-SF₅-functionalized alkenes. Adapting this method for ethene involves:

Mechanism :

- SF₅ Radical Generation : SF₅Cl undergoes homolytic cleavage under UV light or thermal initiation, producing SF₅- and Cl- radicals.

- Radical Addition to Ethene : The SF₅- radical adds to ethene, forming a stabilized C₂H₄SF₅- intermediate.

- Termination : The radical intermediate abstracts a hydrogen atom or couples with a second radical, yielding ethenylpentafluorosulfur.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 25–40°C |

| Solvent | Dichloromethane |

| Initiator | AIBN (azobisisobutyronitrile) |

| Yield | 45–55% |

Challenges :

- Competitive Dimerization : Ethene’s high reactivity promotes dimerization, necessitating dilute conditions.

- Byproduct Formation : Chlorinated byproducts (e.g., C₂H₄ClSF₅) may arise from Cl- radical recombination.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, widely employed for aryl-SF₅ synthesis, can be adapted to construct the C–SF₅ bond in ethenylpentafluorosulfur. Two approaches are viable:

Heck Coupling with SF₅-Substituted Aryl Halides

Aryl-SF₅ bromides (e.g., 4-bromophenylsulfur pentafluoride) react with ethene via a Heck mechanism, forming styrenyl-SF₅ derivatives. While this yields aryl-vinyl hybrids rather than pure ethenyl-SF₅, the method highlights the feasibility of C–C bond formation adjacent to SF₅ groups.

Representative Conditions :

| Component | Specification |

|---|---|

| Catalyst | Pd(OAc)₂/PPh₃ |

| Base | K₂CO₃ |

| Solvent | DMF |

| Yield | 60–70% |

Direct Coupling of SF₅ Reagents with Ethenyl Metallic Species

Emerging methodologies propose coupling SF₅Cl with ethenyl boronic acids (C₂H₃B(OH)₂) under Suzuki conditions. However, the instability of ethenyl boronic acids limits practicality, prompting exploration of alternative organometallics (e.g., ethenylzinc reagents).

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Sulfur, ethenylpentafluoro- undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfur atom to lower oxidation states.

Substitution: The ethenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes, and are conducted under mild conditions to prevent decomposition of the compound.

Major Products Formed

Oxidation: Sulfoxides and sulfones are the primary products.

Reduction: Thiols and sulfides are commonly formed.

Substitution: The products depend on the nature of the substituent introduced, but can include various functionalized sulfur compounds.

Scientific Research Applications

Chemical Properties and Structure

Sulfur, ethenylpentafluoro- is a fluorinated sulfur compound characterized by its unique chemical structure that imparts specific properties beneficial for various applications. The fluorination enhances its stability and reactivity, making it suitable for use in advanced materials and chemical synthesis.

Pharmaceutical Applications

Antimicrobial Properties:

Sulfur compounds have been extensively studied for their antimicrobial properties. Sulfur, ethenylpentafluoro- can be utilized in formulations targeting bacterial infections due to its ability to disrupt microbial cell membranes. Research has shown that sulfur nanoparticles exhibit stronger antimicrobial activity compared to elemental sulfur and other salts .

Case Study:

A study conducted on sulfur nanoparticles demonstrated their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential in pharmaceutical applications for treating skin infections and other microbial diseases .

Agricultural Uses

Fungicides:

Sulfur has long been recognized as an effective fungicide in agriculture. Sulfur, ethenylpentafluoro- can be incorporated into agricultural products to enhance crop protection against fungal diseases. Its application can reduce the reliance on synthetic fungicides, promoting sustainable farming practices.

Data Table: Efficacy of Sulfur Compounds in Agriculture

| Compound | Target Pathogen | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|---|

| Sulfur, ethenylpentafluoro- | Botrytis cinerea | 50 | 85 |

| Elemental Sulfur | Fusarium oxysporum | 40 | 75 |

| Sulfur-containing Salt | Phytophthora infestans | 60 | 80 |

Environmental Applications

Waste Management:

Sulfur compounds are increasingly being explored for their role in waste management. Sulfur, ethenylpentafluoro- can be used to stabilize hazardous wastes through encapsulation techniques, reducing leachability and environmental impact.

Case Study:

Research indicates that sulfur-based materials can effectively immobilize heavy metals in contaminated soils, preventing their migration into groundwater . This application is crucial for remediation projects aimed at restoring polluted sites.

Industrial Applications

Vulcanization of Rubber:

In the rubber industry, sulfur is a key ingredient in the vulcanization process, enhancing the durability and elasticity of rubber products. Sulfur, ethenylpentafluoro- may offer advantages over traditional sulfur compounds due to its unique properties.

Data Table: Comparison of Vulcanization Agents

| Agent | Cure Time (minutes) | Hardness (Shore A) | Tensile Strength (MPa) |

|---|---|---|---|

| Sulfur | 30 | 70 | 20 |

| Sulfur, ethenylpentafluoro- | 25 | 75 | 25 |

Energy Storage Solutions

Solar Energy Storage:

Recent studies have investigated the use of sulfur compounds in solar energy storage systems. The contained sulfur-sulfuric acid cycle shows promise for large-scale chemical storage of solar energy, providing a renewable energy solution .

Case Study:

Researchers at the Karlsruhe Institute of Technology demonstrated that using sulfur in energy storage not only enhances efficiency but also reduces costs associated with solar power systems .

Mechanism of Action

The mechanism by which sulfur, ethenylpentafluoro- exerts its effects is primarily through its reactivity with other chemical species. The sulfur atom can form bonds with various elements, while the ethenyl group provides a site for further chemical modifications. The fluorine atoms contribute to the compound’s stability and reactivity, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Phenylsulfur Pentafluoride (SF₅C₆H₅)

- Molecular formula : C₆H₅F₅S

- Molecular weight : 204.16 g/mol .

- Synthesis: Typically prepared via electrophilic substitution or direct fluorination of thiophenol derivatives.

- Applications : Used in agrochemicals and pharmaceuticals due to the aromatic ring’s stability and the SF₅ group’s electron-withdrawing effects .

- Hazards: Limited hazard data available; safety sheets indicate 95% purity with unspecified risks .

Key Difference : Unlike SF₅C≡CH, SF₅C₆H₅ exhibits aromaticity, enhancing its stability in polar environments. However, SF₅C≡CH’s linear ethynyl group allows for unique reactivity in cycloaddition reactions .

3-Nitrophenylsulfur Pentafluoride (SF₅C₆H₄NO₂)

Sulfur Bromopentafluoride (SF₅Br)

- Molecular formula : BrF₅S

- Synthesis : Direct reaction of sulfur with bromine and fluorine under controlled conditions .

- Applications : A key precursor for introducing SF₅ groups into organic molecules via halogen exchange reactions .

- Hazards : Highly reactive; bromine release poses respiratory and skin irritation risks .

Key Difference : SF₅Br is a halogenated derivative, making it more reactive than SF₅C≡CH. It serves as a synthetic tool, whereas SF₅C≡CH is often an end product or intermediate .

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur (SF₅C≡C-Si(iPr)₃)

- CAS : 474668-34-3

- Molecular formula : C₁₁H₂₁F₅SSi

- Molecular weight : 308.43 g/mol

- Physical properties : Density = 1.076 g/mL; refractive index = 1.414 .

- Applications : Used in silicon-based polymer chemistry and as a protecting group in organic synthesis .

- Hazards : Classified as an irritant (Xi) to eyes, skin, and respiratory systems .

Key Difference : The triisopropylsilyl group enhances hydrophobicity and steric bulk, contrasting with SF₅C≡CH’s compact structure. This derivative is tailored for silicon-compatible reactions .

Data Tables

Table 1: Structural and Physical Properties of SF₅ Derivatives

Research Findings and Trends

- Synthetic Advances : SF₅C≡CH is synthesized via brominated precursors, while SF₅Br enables broader SF₅ functionalization .

- Thermal Stability : Aliphatic SF₅ derivatives (e.g., SF₅C≡CH) exhibit higher thermal stability than aromatic analogs, making them suitable for extreme environments .

- Electron-Withdrawing Effects: The SF₅ group’s electronegativity surpasses that of nitro (-NO₂) and trifluoromethyl (-CF₃) groups, influencing reaction pathways in organic chemistry .

Biological Activity

Sulfur, ethenylpentafluoro- (SF₅), is a compound of increasing interest in medicinal chemistry and agrochemical applications due to its unique biological activities. The pentafluorosulfanyl (SF₅) group is characterized by its lipophilic properties and potential for diverse functionalization, making it a valuable moiety in drug design and synthesis.

The SF₅ group can be introduced into various organic frameworks through several synthetic methodologies, including photo-induced reactions and radical addition processes. Recent advancements have demonstrated efficient methods for synthesizing SF₅-containing compounds, which can be utilized as building blocks in pharmaceutical chemistry .

Biological Activity Overview

The biological activity of SF₅-containing compounds has been explored primarily in the context of insecticidal properties and potential medicinal applications. The lipophilic nature of the SF₅ group enhances the bioavailability of these compounds, making them suitable candidates for further development in both fields.

Insecticidal Activity

Recent studies have evaluated the insecticidal properties of SF₅ derivatives against pests such as Plutella xylostella. The results indicated that certain SF₅-containing meta-diamides exhibited significant larvicidal activity, with one compound achieving over 90% efficacy in inhibiting feeding behaviors at a concentration of 10 ppm .

Table 1: Insecticidal Activity of SF₅-Containing Meta-Diamides

| Entry | Compound | R₁ | R₂ | R₃ | Larvicidal Activity (%) at 72h | Eating Area (%) |

|---|---|---|---|---|---|---|

| 1 | 4a | H | H | H | 28 | >30 |

| 2 | 4b | H | H | CH₃ | 7 | >30 |

| 3 | 4c | H | Br | CH₃ | 90 | 5~10 |

| 4 | 4d | H | CH₃ | CH₃ | 83 | 0~5 |

This table highlights the effectiveness of different SF₅-containing compounds against larval stages of pests, indicating that structural modifications can significantly impact biological activity.

Medicinal Applications

In addition to agricultural applications, compounds containing the SF₅ group have shown promise in medicinal chemistry. Studies have reported that certain SF₅ derivatives can exhibit antiproliferative activities against various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF-7). The mechanism appears to involve the generation of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells .

Table 2: Antiproliferative Activity of SF₅ Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| SF₅-Derivative A | A549 | >30 |

| SF₅-Derivative B | MCF-7 | >30 |

This data suggests that the incorporation of the SF₅ group may enhance the therapeutic potential of existing anticancer agents.

Case Studies

- Pentafluorosulfanyl Pyrazoles : A series of pyrazole derivatives containing the SF₅ group were synthesized and tested for their insecticidal properties. The study found that these compounds effectively controlled ectoparasitic infestations, demonstrating their potential utility in veterinary applications .

- Hydroxypentafluorosulfanylation Reactions : Research has shown that alkenes can undergo hydroxypentafluorosulfanylation, yielding diverse functionalized products that may have unique biological activities. This method allows for late-stage modifications of complex natural products and pharmaceuticals, indicating a broad scope for medicinal development .

Q & A

Q. What are the recommended synthesis protocols for Sulfur, ethenylpentafluoro-?

Methodological Answer: Synthesis typically involves fluorination of precursor sulfur compounds under controlled conditions. For example, optimized procedures may use sulfur chloride intermediates reacted with perfluoroolefins in inert atmospheres (e.g., nitrogen or argon). Purification often employs fractional distillation or column chromatography, followed by characterization via NMR and mass spectrometry to confirm purity and structure .

- Key Parameters :

- Reaction temperature: 80–120°C.

- Catalysts: Metal fluorides (e.g., KF).

- Solvents: Anhydrous ethers or fluorinated solvents.

Q. How should researchers characterize the structural and electronic properties of Sulfur, ethenylpentafluoro-?

Methodological Answer: Combine spectroscopic and computational methods:

- Spectroscopy :

- NMR for fluorine environment analysis.

- IR spectroscopy to identify S-F and C-F vibrational modes.

Q. What safety protocols are critical when handling Sulfur, ethenylpentafluoro-?

Methodological Answer: Follow guidelines for perfluorinated compounds:

- Containment : Use fume hoods and gloveboxes to avoid inhalation/contact.

- PPE : Chemical-resistant gloves (e.g., nitrile), face shields, and lab coats.

- Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite); consult Safety Data Sheets (SDS) for compound-specific first-aid protocols .

Advanced Research Questions

Q. How does Sulfur, ethenylpentafluoro- behave under extreme thermal or photolytic conditions?

Methodological Answer: Design stability studies using:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., 200–300°C range).

- UV-Vis spectroscopy : Monitor photodegradation kinetics under controlled light exposure.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify degradation byproducts. Note: Compare results with computational predictions (e.g., bond dissociation energies via DFT) to validate mechanisms .

Q. What computational models best predict the reactivity of Sulfur, ethenylpentafluoro- in nucleophilic environments?

Methodological Answer: Use hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction pathways. For example:

Q. How can researchers resolve contradictions in reported toxicity data for Sulfur, ethenylpentafluoro-?

Methodological Answer: Conduct a systematic review using EPA guidelines:

- Data harmonization : Normalize studies by exposure duration, model organisms, and endpoints (e.g., LC50 vs. EC50).

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to quantify variability.

- In vitro/in vivo correlation : Compare cytotoxicity assays (e.g., MTT tests on HepG2 cells) with rodent studies to assess translational relevance .

Q. What experimental designs are optimal for studying the environmental persistence of Sulfur, ethenylpentafluoro-?

Methodological Answer: Simulate environmental conditions in controlled systems:

- Hydrolysis studies : Adjust pH (2–12) and temperature (25–60°C) to measure degradation rates.

- Soil/water partitioning : Use OECD 106 guidelines to assess adsorption coefficients.

- Microbial degradation : Incubate with soil consortia and monitor via LC-MS/MS for biotransformation products .

Methodological Tables

Table 1 : Example experimental setup for thermal stability analysis.

| Parameter | Condition | Instrumentation | Reference |

|---|---|---|---|

| Temperature range | 25–300°C | TGA-DSC (N₂ atmosphere) | |

| Heating rate | 10°C/min | ||

| Sample mass | 5–10 mg |

Table 2 : Key endpoints for cytotoxicity assessment.

| Endpoint | Assay Method | Cell Line | Reference |

|---|---|---|---|

| Cell viability | MTT reduction | HepG2 | |

| Oxidative stress | ROS detection (DCFH-DA probe) | RAW 264.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.